L-3-(3-Hydroxy-4-pivaloyloxyphenyl)alanine
Overview
Description
L-3-(3-Hydroxy-4-pivaloyloxyphenyl)alanine is a synthetic compound that is not naturally occurring. It is a prodrug of L-dopa, designed to improve the pharmacokinetic properties of L-dopa, which is commonly used in the treatment of Parkinson’s disease . This compound is part of the human exposome, meaning it is only found in individuals exposed to it or its derivatives .
Preparation Methods
The synthesis of L-3-(3-Hydroxy-4-pivaloyloxyphenyl)alanine involves multiple steps. One common method includes the esterification of L-dopa with pivaloyl chloride in the presence of a base, such as pyridine . The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the ester. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
L-3-(3-Hydroxy-4-pivaloyloxyphenyl)alanine undergoes various chemical reactions, including hydrolysis and acyl migration . In the presence of esterase enzymes, the compound is hydrolyzed to release L-dopa and pivalic acid . This hydrolysis is crucial for its function as a prodrug. The compound can also undergo oxidation and reduction reactions, although these are less common in its primary applications.
Scientific Research Applications
L-3-(3-Hydroxy-4-pivaloyloxyphenyl)alanine is primarily used in medical research, particularly in the study of Parkinson’s disease . It offers a longer-lasting L-dopa therapy with minimal toxicity, making it a promising treatment option . The compound is also used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of L-dopa derivatives .
Mechanism of Action
The mechanism of action of L-3-(3-Hydroxy-4-pivaloyloxyphenyl)alanine involves its conversion to L-dopa in the body . Once administered, the compound is absorbed primarily in the lower small intestine and hydrolyzed by esterase enzymes to release L-dopa . L-dopa then crosses the blood-brain barrier and is converted to dopamine, which helps alleviate the symptoms of Parkinson’s disease .
Comparison with Similar Compounds
L-3-(3-Hydroxy-4-pivaloyloxyphenyl)alanine is unique in its ability to provide a prolonged release of L-dopa compared to other prodrugs . Similar compounds include other L-dopa prodrugs, such as L-dopa methyl ester and various amide prodrugs . These compounds also aim to improve the pharmacokinetic properties of L-dopa but may differ in their absorption rates, stability, and toxicity profiles .
Properties
IUPAC Name |
(2S)-2-amino-3-[4-(2,2-dimethylpropanoyloxy)-3-hydroxyphenyl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5/c1-14(2,3)13(19)20-11-5-4-8(7-10(11)16)6-9(15)12(17)18/h4-5,7,9,16H,6,15H2,1-3H3,(H,17,18)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEWQCSYEZLTGNS-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OC1=C(C=C(C=C1)CC(C(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)OC1=C(C=C(C=C1)C[C@@H](C(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30924200 | |
Record name | O-(2,2-Dimethylpropanoyl)-3-hydroxytyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30924200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122551-95-5 | |
Record name | L-3-(3-hydroxy-4-pivaloyloxyphenyl)alanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122551955 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | O-(2,2-Dimethylpropanoyl)-3-hydroxytyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30924200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-HYDROXY-TYROSINE 2,2-DIMETHYLPROPANOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QPM6MUQTY4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is L-3-(3-Hydroxy-4-pivaloyloxyphenyl)alanine (NB-355) and how does it work?
A: this compound (NB-355) is a novel prodrug of L-DOPA, a medication used to treat Parkinson's disease. [] A prodrug is an inactive compound that gets converted into an active drug within the body. NB-355 is designed to be absorbed in the intestines and then broken down into L-DOPA, increasing L-DOPA's duration of action and potentially improving treatment outcomes for Parkinson's disease. []
Q2: Where in the intestines is NB-355 primarily absorbed?
A: Studies using rat models suggest that NB-355 is primarily absorbed in the lower small intestine, particularly the ileum. [] This contrasts with L-DOPA, which is absorbed more rapidly and higher up in the jejunum.
Q3: How does the absorption mechanism of NB-355 differ from that of L-DOPA?
A: Unlike L-DOPA, NB-355 is not significantly affected by inhibitors of the amino acid active transport system. [] This suggests that NB-355 is absorbed through a different mechanism, potentially passive diffusion, though further research is needed to confirm this.
Q4: What are the advantages of NB-355 over L-DOPA in treating Parkinson's disease?
A: In animal models, NB-355 demonstrates a longer duration of action and greater bioavailability of L-DOPA compared to administering L-DOPA directly. [] This suggests that NB-355 could potentially lead to more stable and sustained L-DOPA levels in the blood, potentially reducing the motor fluctuations experienced by some Parkinson's disease patients.
Q5: What enzymes are responsible for the hydrolysis of NB-355?
A: In rat intestinal tissue, NB-355 is primarily hydrolyzed by diisopropylfluorophosphate (DFP)-sensitive esterase(s). [] This suggests that certain esterases play a crucial role in converting NB-355 into its active form, L-DOPA, within the intestines.
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